molecular formula C10H14N4O4S B12525221 5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) CAS No. 655249-42-6

5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione)

Katalognummer: B12525221
CAS-Nummer: 655249-42-6
Molekulargewicht: 286.31 g/mol
InChI-Schlüssel: WSIFBSPFAMWBKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) is an organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of two imidazolidine-2,4-dione rings connected by a sulfanediylbis(methylene) bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) typically involves the following steps:

    Formation of Imidazolidine-2,4-dione Rings: The imidazolidine-2,4-dione rings can be synthesized through the Bucherer-Bergs reaction, which involves the reaction of ketones with ammonium carbonate and potassium cyanide.

    Formation of Sulfanediylbis(methylene) Bridge: The sulfanediylbis(methylene) bridge can be introduced by reacting the imidazolidine-2,4-dione rings with a suitable sulfanediylbis(methylene) precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process can be optimized using statistical experimental design and multivariate regression to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazolidine-2,4-dione rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the imidazolidine-2,4-dione rings.

    Substitution: Substituted imidazolidine-2,4-dione derivatives.

Wissenschaftliche Forschungsanwendungen

5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) is unique due to the presence of the sulfanediylbis(methylene) bridge, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

655249-42-6

Molekularformel

C10H14N4O4S

Molekulargewicht

286.31 g/mol

IUPAC-Name

5-methyl-5-[(4-methyl-2,5-dioxoimidazolidin-4-yl)methylsulfanylmethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C10H14N4O4S/c1-9(5(15)11-7(17)13-9)3-19-4-10(2)6(16)12-8(18)14-10/h3-4H2,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18)

InChI-Schlüssel

WSIFBSPFAMWBKM-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)NC(=O)N1)CSCC2(C(=O)NC(=O)N2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.